5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine
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Overview
Description
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine typically involves the reaction of 3-chloro-4-methylphenylboronic acid with 2-hydroxypyridine under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a pyridine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(3-Chloro-4-methylphenyl)-2-pyridone.
Reduction: Formation of 5-(3-Chloro-4-methylphenyl)pyridine.
Substitution: Formation of 5-(3-Amino-4-methylphenyl)-2-hydroxypyridine or 5-(3-Thio-4-methylphenyl)-2-hydroxypyridine.
Scientific Research Applications
5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the hydroxypyridine moiety.
3-Chloro-4-methylphenylboronic acid: Precursor in the synthesis of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine.
2-Hydroxypyridine: Core structure without the substituted phenyl ring.
Uniqueness
This compound is unique due to the presence of both a chloro and methyl group on the phenyl ring, combined with a hydroxypyridine moiety. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)10-4-5-12(15)14-7-10/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYSWFQGQPZBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682847 |
Source
|
Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-75-1 |
Source
|
Record name | 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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